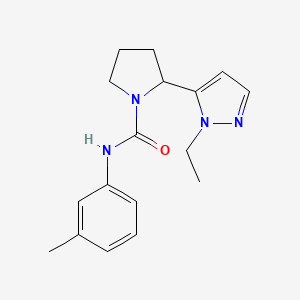![molecular formula C17H26FN3O2 B4722014 2-(4-fluorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4722014.png)
2-(4-fluorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide
描述
2-(4-fluorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is commonly referred to as FPPP and is a member of the amide class of compounds. FPPP is a synthetic compound that has been developed through a series of chemical reactions, and its synthesis method is an essential aspect of its scientific research application.
作用机制
The mechanism of action of FPPP is primarily related to its interaction with the dopamine transporter. The compound binds to the transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the pharmacological effects of FPPP, including its potential application in the treatment of neurological disorders and drug addiction.
Biochemical and Physiological Effects
FPPP has been shown to have several biochemical and physiological effects, including an increase in dopamine levels, which is responsible for its pharmacological effects. The compound has also been shown to have an effect on the serotonin transporter, which could potentially contribute to its therapeutic effects. FPPP has been shown to have a relatively short half-life, which is an essential aspect of its scientific research application.
实验室实验的优点和局限性
One of the significant advantages of FPPP for lab experiments is its high affinity for the dopamine transporter, which makes it a potent tool for studying dopamine-related disorders. FPPP is also relatively easy to synthesize, which makes it readily available for scientific research. However, FPPP has several limitations, including its potential toxicity and the need for careful handling due to its synthetic nature.
未来方向
There are several future directions for the scientific research application of FPPP. One potential direction is the development of FPPP analogs that could have improved pharmacological properties. Another potential direction is the exploration of FPPP's potential application in the treatment of other neurological disorders, including depression and anxiety. The development of new synthesis methods for FPPP could also lead to improved yields and purity, which could further enhance its scientific research application.
Conclusion
In conclusion, FPPP is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all critical aspects of its scientific research application. The potential application of FPPP in the treatment of neurological disorders and drug addiction makes it a promising compound for future scientific research.
科学研究应用
FPPP has been extensively studied in scientific research due to its potential pharmacological properties. The compound has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of several neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD). FPPP has also been shown to have a potential application in the treatment of drug addiction, as it can inhibit the effects of cocaine and amphetamines.
属性
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-14(23-16-6-4-15(18)5-7-16)17(22)19-8-3-9-21-12-10-20(2)11-13-21/h4-7,14H,3,8-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYYYVYWESZIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCN(CC1)C)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)
![7-chloro-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4721943.png)
![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4721950.png)
![5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4721963.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)
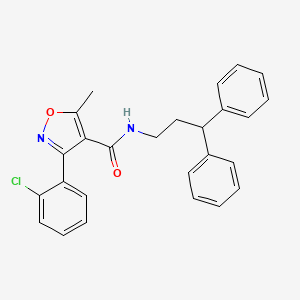
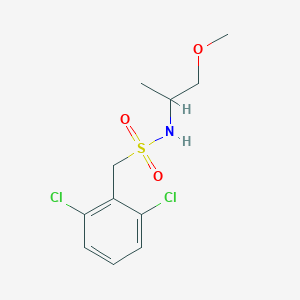
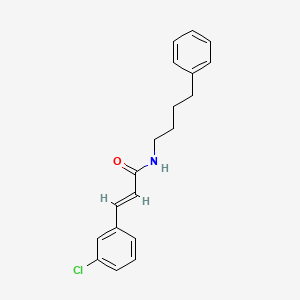
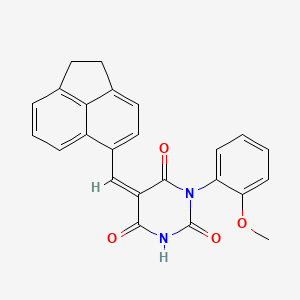
![4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4722001.png)
![N-(1-ethyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4722008.png)
![2-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4722024.png)
